molecular formula C21H18F3N5O2 B12281551 5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine

5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B12281551
M. Wt: 429.4 g/mol
InChI Key: MCKRSWGSOXUTOT-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that features a pyridine ring, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation reactions . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound are generally more streamlined and optimized for large-scale synthesis. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography is also common to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine has a broad range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(Pyridin-4-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings, along with the trifluoromethyl group, enhances its versatility and potential for various applications.

Properties

Molecular Formula

C21H18F3N5O2

Molecular Weight

429.4 g/mol

IUPAC Name

[4-(5-pyridin-4-ylpyrimidin-2-yl)oxypiperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C21H18F3N5O2/c22-21(23,24)18-2-1-15(11-26-18)19(30)29-9-5-17(6-10-29)31-20-27-12-16(13-28-20)14-3-7-25-8-4-14/h1-4,7-8,11-13,17H,5-6,9-10H2

InChI Key

MCKRSWGSOXUTOT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)C3=CC=NC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F

Origin of Product

United States

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